cis-1,2,3,6-Tetrahydrophthalimide
Description
Structure
3D Structure
Properties
IUPAC Name |
(3aR,7aS)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11)/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFFBTOJCKSRJY-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]2[C@@H]1C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041220 | |
| Record name | cis-1,2,3,6-Tetrahydrophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1469-48-3, 27813-21-4 | |
| Record name | cis-1,2,3,6-Tetrahydrophthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1469-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclohexene-1,2-dicarboximide, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001469483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1469-48-3 | |
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| Record name | cis-1,2,3,6-Tetrahydrophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1,2,3,6-tetrahydrophthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | cis-4-cyclohexene-1,2-dicarboximide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CYCLOHEXENE-1,2-DICARBOXIMIDE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES57D28O1U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: : cis-1,2,3,6-Tetrahydrophthalimide can be synthesized through the Diels-Alder reaction of butadiene and maleic anhydride . The reaction typically involves heating the reactants to facilitate the formation of the desired product. The compound can also be synthesized by heating and melting solid 1,2,3,6-tetrahydrophthalic anhydride .
Industrial Production Methods: : Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced equipment and controlled reaction conditions .
Chemical Reactions Analysis
N-Alkylation Reactions
cis-1,2,3,6-Tetrahydrophthalimide undergoes N-alkylation with alkyl halides or acyl chlorides to form substituted derivatives. For example:
-
Reaction with benzyl chloride , polyvinyl chloride (PVC) , or adipoyl chloride in dry acetone yields N-alkyltetrahydrophthalimide derivatives .
-
Mechanism : The imide’s nitrogen acts as a nucleophile, attacking electrophilic carbons in alkylating agents under basic or neutral conditions.
| Reactant | Solvent | Temperature | Yield |
|---|---|---|---|
| Benzyl chloride | Dry acetone | 0–5°C → RT | 85% |
| Adipoyl chloride | Dry acetone | 0–5°C → RT | 82% |
Characterization Data :
-
FTIR : Loss of ν(N–H) at ~3203 cm⁻¹; new peaks at 1770–1780 cm⁻¹ (νC=O imide) and 1600–1647 cm⁻¹ (νC=C) .
-
¹H-NMR : Signals at δ 3.06–3.2 ppm (N–CH₃) and δ 4.37–4.42 ppm (CH₂ from creatininyl ring) .
Hydrolysis Reactions
The imide ring undergoes hydrolysis under acidic or basic conditions to form tetrahydrophthalic acid derivatives:
-
Acidic Hydrolysis : Yields cis-tetrahydrophthalic acid.
-
Basic Hydrolysis : Produces the corresponding dicarboxylate salt.
Deuterated Analog Insight :
Hydrolysis of cis-1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-D6 (deuterated form) shows altered reaction kinetics, monitored via NMR to study isotope effects.
Polymerization Reactions
cis-1,2,3,6-Tetrahydrophthalimide derivatives participate in radical polymerization with initiators like benzoyl peroxide (BPO) in dimethylformamide (DMF) :
-
Example : Polymerization of N-creatinyltetrahydrophthalimide forms bio-based polymers with enhanced thermal stability.
-
Thermal Stability : Modified polystyrene via Friedel-Crafts acylation shows improved degradation resistance .
| Property | Observation |
|---|---|
| FTIR | Peaks at 1327–1370 cm⁻¹ (νC–N) |
| Solubility | Insoluble in water, soluble in DMF |
Cycloaddition and Functionalization
While direct Diels-Alder reactivity is more typical of its anhydride precursor (cis-THPA) , the imide can act as a dienophile in specialized cycloadditions to form fused heterocycles.
Scientific Research Applications
Chemistry
THPI serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in:
- Reagents for Chemical Reactions: THPI participates in oxidation, reduction, and substitution reactions.
- Oxidation Products: Formation of imides and anhydrides.
- Reduction Products: Formation of amines.
Biology
Research has focused on the biological activities of THPI:
- Biodegradation Studies: THPI is a key degradation product of the fungicide captan. Certain bacteria can utilize captan as an energy source, converting it into THPI through metabolic pathways .
- Potential Biomarker for Pesticide Exposure: Studies indicate that THPI could serve as a wastewater-based epidemiology biomarker, providing insights into pesticide use in specific regions.
Medicine
THPI has been investigated for its potential therapeutic properties:
- Pharmaceutical Synthesis: It acts as a precursor in developing various pharmaceutical compounds, including treatments for benign prostatic hyperplasia.
- Heterocyclic Compound Synthesis: THPI derivatives are explored for their antibacterial properties through the synthesis of substituted triazoles and thiadiazoles.
Industry
In industrial applications, THPI is important for:
- Agrochemicals Production: Used in synthesizing fungicides and other agrochemicals due to its reactivity and stability.
- Bio-Based Polymers: Modified THPI derivatives are being developed as sustainable materials for various applications .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Intermediate in organic synthesis | Participates in oxidation/reduction reactions |
| Biology | Biodegradation product | Utilized by bacteria; potential biomarker |
| Medicine | Pharmaceutical precursor | Investigated for benign prostatic hyperplasia treatments |
| Industry | Agrochemical production | Key component in fungicide synthesis |
Case Studies
Case Study 1: Biodegradation of Captan
Research conducted on Bacillus circulans demonstrated that this bacterium can degrade captan into THPI, which is further mineralized through protocatechuate pathways. This study highlights the environmental significance of THPI as a degradation product of pesticides .
Case Study 2: Analytical Detection Methods
A multi-residue method was developed to detect over four hundred pesticides, including THPI, in high-sucrose content matrices using tandem mass spectrometry coupled with gas and liquid chromatography. This method enhances the ability to monitor pesticide residues effectively in agricultural products .
Mechanism of Action
The mechanism of action of cis-1,2,3,6-Tetrahydrophthalimide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : (3aS,7aR)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
- CAS Number : 1469-48-3
- Molecular Formula: C₈H₉NO₂
- Molecular Weight : 151.16 g/mol
- Structure : Features a cis-configured cyclohexene ring fused to an isoindole-1,3-dione core .
- Physical Properties : Melting point ranges from 131–138°C ; logP = 0.404 (indicating moderate hydrophilicity) .
Comparison with Structurally Related Compounds
Table 1: Key Properties of cis-1,2,3,6-Tetrahydrophthalimide and Analogues
Key Comparative Insights
Structural Modifications :
- Ring Saturation : The cyclohexene ring in this compound reduces aromaticity compared to phthalimide, lowering logP and increasing solubility in polar solvents .
- Deuteration : The d6 isotopologue (149508-90-7) retains chemical behavior but enables precise quantification in mass spectrometry .
- Functional Groups : Replacement of the imide with an anhydride (e.g., 3,4,5,6-tetrahydrophthalic anhydride) shifts reactivity toward polymerization rather than hydrogen bonding .
Application-Specific Differences :
- Analytical Use : this compound is preferred over its deuterated or methylated derivatives for routine pesticide testing due to cost and availability .
- Synthetic Utility : The anhydride derivatives are more reactive in esterification and copolymerization reactions, whereas the imide is utilized in heterocyclic synthesis .
Thermal and Storage Stability :
- Neat this compound is stable at room temperature, while solutions require freezing to prevent degradation . In contrast, the anhydride analogues are hygroscopic and demand airtight storage .
Research Findings and Data
- Synthetic Pathways : The compound is synthesized via cyclization of cis-1,2,3,6-tetrahydrophthalic anhydride with amines, as demonstrated in the preparation of oxadiazole derivatives .
- Chromatographic Behavior : Exhibits a retention time of 4.2 min on Newcrom R1 HPLC columns under isocratic conditions (acetonitrile/water = 50:50) .
- Regulatory Status : Listed in multiple CRM catalogs (e.g., LGC Standards, Dr. Ehrenstorfer) with >95% purity .
Biological Activity
Cis-1,2,3,6-Tetrahydrophthalimide (THPI) is a cyclic imide compound that has garnered attention due to its biological activities and potential applications in various fields, including agriculture and pharmaceuticals. This article reviews the biological activity of THPI, focusing on its antimicrobial properties, metabolic pathways, and implications in pesticide exposure studies.
Chemical Structure and Properties
THPI is characterized by its unique cyclic structure, which contributes to its reactivity and biological interactions. The molecular formula for THPI is C₈H₉NO₂, with a molecular weight of 151.17 g/mol. It appears as a yellow to light beige powder with a melting point ranging from 131 to 138 °C .
Antimicrobial Properties
Recent studies have indicated that derivatives of THPI exhibit varying degrees of antimicrobial activity. A study synthesized several N-substituted derivatives of this compound and tested their efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The results are summarized in Table 1.
| Compound No. | Staphylococcus aureus (mm) | Escherichia coli (mm) |
|---|---|---|
| Standard Cephalexin | 48 | 40 |
| 3 | 3 | 2 |
| 4 | 2 | 5 |
| 5 | 3 | 1 |
| 6 | 2 | 3 |
| 7 | 4 | 2 |
| 8 | 2 | 8 |
Note: The inhibition zones represent the diameter in millimeters .
The study concluded that while some derivatives showed promising antimicrobial activity, others were less effective compared to the standard antibiotic cephalexin. This variability suggests that structural modifications can significantly influence biological activity.
Metabolism and Biomonitoring
THPI is also a significant metabolite of captan, a widely used fungicide. Research has shown that exposure to captan leads to the accumulation of THPI in biological systems. For instance, studies involving agricultural workers have measured THPI levels in urine as a biomarker for pesticide exposure .
In one study involving lactating goats and laying hens, it was found that THPI was present in various tissues and excreta after administration of captan. The total radioactive residues were analyzed to understand the absorption and excretion patterns of THPI .
Case Study: Pesticide Applicators
A study conducted on orchard pesticide applicators assessed the correlation between dermal exposure and urinary concentrations of THPI. The findings indicated that higher levels of THPI were detected in urine samples from applicators using air-blast methods compared to manual application techniques. This highlights the importance of monitoring pesticide metabolites like THPI for assessing occupational exposure risks .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying cis-1,2,3,6-Tetrahydrophthalimide in environmental samples?
- Methodology : Gas chromatography coupled with two-dimensional time-of-flight mass spectrometry (GC×GC-ToFMS) is widely used for its high resolution and sensitivity. This technique is particularly effective for detecting this compound as a degradation product of thermally unstable pesticides like captan. Quantification involves monitoring characteristic ions (e.g., m/z 79 for this compound) and establishing calibration curves with corrections for degradation rates observed during analysis .
- Key Considerations : Degradation conversion rates (e.g., 57% for captan at low concentrations) must be factored into calculations to avoid underestimation of parent pesticide levels .
Q. How is this compound synthesized, and what structural features define its reactivity?
- Synthesis : The compound is typically derived from cyclohexene dicarboxylic anhydride via reaction with ammonia or urea under controlled conditions. Its structure includes a bicyclic imide group with a cis-configuration, confirmed by NMR and X-ray crystallography .
- Structural Characteristics : The conjugated imide ring system and electron-deficient carbonyl groups make it reactive in nucleophilic substitution and cycloaddition reactions, relevant to pesticide intermediate synthesis .
Q. What role does this compound play in pesticide degradation studies?
- Degradation Pathway : It is a key metabolite of captan, formed via thermal or hydrolytic degradation. Its presence in environmental samples (e.g., water, soil) serves as a biomarker for captan contamination .
- Analytical Significance : Researchers must account for its stability during sample preparation, as improper storage or extraction can alter degradation kinetics .
Advanced Research Questions
Q. How can researchers mitigate quantification challenges caused by thermal degradation of this compound during GC analysis?
- Optimized Protocols : Use cold injection systems (CIS) or on-column injection to minimize thermal stress. Validate methods with isotopically labeled analogs (e.g., ring-d6 derivatives) as internal standards to correct for in-source degradation .
- Data Correction : Apply post-hoc conversion factors based on calibration curves spanning expected degradation rates (e.g., 16–57% for captan) .
Q. What strategies are employed to design this compound derivatives for selective adrenergic receptor antagonism?
- Medicinal Chemistry Approach : Derivatives are synthesized by functionalizing the imide nitrogen or modifying the cyclohexene ring. For example, N-substituted analogs (e.g., with hydroxyethyl or aryl groups) are evaluated for alpha1A receptor binding affinity using radioligand assays .
- Structure-Activity Relationship (SAR) : Computational modeling (e.g., molecular docking) guides the optimization of steric and electronic interactions to enhance selectivity over alpha1B receptors .
Q. What are the environmental and safety implications of this compound’s thermal decomposition products?
- Decomposition Studies : Pyrolysis under oxidative conditions generates toxic pollutants such as nitriles, isocyanates, and aromatic hydrocarbons. These are assessed using thermogravimetric analysis (TGA) coupled with FTIR or GC-MS .
- Risk Mitigation : Researchers model fire scenarios in agrochemical storage facilities to predict emission profiles and design containment protocols for hazardous decomposition byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
